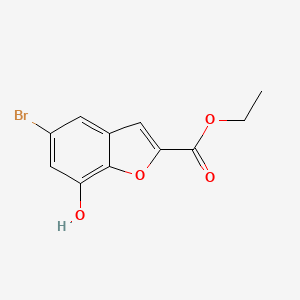

Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate

Description

Structural Significance of Benzofuran Heterocycles in Organic Chemistry

Benzofuran heterocycles constitute fundamental structural frameworks in organic chemistry, representing a fused benzene ring system with a furan core that has attracted considerable attention since Perkin's first synthesis in 1870. The benzofuran scaffold, also designated as benzo(b)furan, demonstrates remarkable versatility as a building block for complex organic molecules due to its unique electronic properties and conformational characteristics. Modern synthetic approaches have established multiple pathways for constructing benzofuran-2-carboxylate derivatives, including cyclization processes, condensation reactions, and transition metal-catalyzed transformations.

The structural significance of benzofuran heterocycles extends beyond their fundamental chemistry to encompass their role as privileged scaffolds in medicinal chemistry. Research has demonstrated that benzofuran derivatives exhibit diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The oxygen-containing heterocyclic framework provides opportunities for hydrogen bonding interactions and electronic modulation through substituent effects, making these compounds particularly valuable for drug discovery applications.

Advanced synthetic methodologies have emerged for accessing substituted benzofuran-2-carboxylate derivatives through various catalytic systems. Copper-based catalysis has proven effective for synthesizing trifluoroethyl-substituted benzofuran derivatives using copper chloride as catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene as base in dimethylformamide solvent, achieving yields ranging from 45 to 93 percent. Rhodium-catalyzed approaches have also demonstrated utility, employing cyclopentadienyl-based rhodium complexes to facilitate carbon-hydrogen activation and subsequent cyclization reactions.

| Synthetic Method | Catalyst System | Yield Range | Key Features |

|---|---|---|---|

| Copper-Catalyzed | CuCl/DBU/DMF | 45-93% | Trifluoroethyl substitution |

| Rhodium-Catalyzed | CpRh/TCE | 30-80% | C-H activation mechanism |

| Lewis Acid-Promoted | Various Lewis acids | 75-91% | Propargylation approach |

| Visible Light-Mediated | Photocatalyst-free | Variable | Environmentally friendly |

Role of Substituent Patterns on Benzofuran Pharmacophores

The substituent patterns on benzofuran pharmacophores play crucial roles in determining biological activity and selectivity profiles. Structure-activity relationship studies have revealed that specific substitutions at different positions of the benzofuran core significantly influence pharmacological properties. The introduction of halogen substituents, particularly bromine, at the 5-position of benzofuran derivatives has been associated with enhanced biological activity in multiple therapeutic areas.

Comprehensive investigations of benzofuran-based carboxylic acid derivatives have demonstrated that substitution patterns dramatically affect enzyme inhibition profiles. Studies focusing on carbonic anhydrase inhibition revealed that benzofuran derivatives with specific substitution patterns exhibit submicromolar inhibitory activity against cancer-related carbonic anhydrase isoforms. The 5-bromobenzofuran scaffold showed distinct activity profiles compared to 2-methylbenzofuran analogs, with inhibition constants ranging from 0.56 to 10.1 micromolar depending on the specific substitution pattern.

Hydroxyl group positioning on benzofuran rings significantly influences biological activity through hydrogen bonding interactions and electronic effects. Research has shown that hydroxyl substituents at the 7-position of benzofuran-2-carboxylate derivatives contribute to enhanced selectivity and potency in various biological assays. The 7-hydroxybenzofuran-2-carboxylic acid framework, exemplified by compounds with Chemical Abstracts Service number 4790-80-1, demonstrates the importance of this substitution pattern in medicinal chemistry applications.

| Position | Substituent | Activity Impact | Selectivity Effect |

|---|---|---|---|

| 5-Position | Bromine | Enhanced potency | Improved selectivity |

| 7-Position | Hydroxyl | Increased activity | Better target specificity |

| 2-Position | Carboxylate ester | Maintained activity | Modulated pharmacokinetics |

| Multiple | Combined substitution | Synergistic effects | Optimized profiles |

Antimicrobial structure-activity relationship studies have revealed that electron-withdrawing groups in the ortho position of benzofuran rings and para position of aryl substituents tend to increase antimicrobial potency. Compounds containing two bromine substituents at the 5-position of benzofuran and 4-position of phenyl rings demonstrated excellent antibacterial activity with minimum inhibitory concentration values ranging from 29.76 to 31.96 millimolar. These findings highlight the importance of halogen substitution patterns in optimizing antimicrobial activity.

The modular nature of benzofuran-2-carboxylate derivatives enables systematic exploration of substituent effects through parallel synthesis approaches. Recent developments in eight-aminoquinoline-directed carbon-hydrogen arylation chemistry have provided efficient methods for installing diverse aryl and heteroaryl substituents at the 3-position of benzofuran scaffolds. This methodology enables rapid generation of structurally diverse compound libraries for biological screening, facilitating structure-activity relationship development.

Advanced synthetic strategies continue to expand the accessible chemical space within benzofuran-2-carboxylate derivatives. Silver-catalyzed Friedel-Crafts propargylation reactions have enabled construction of trifluoromethyl-substituted propynol derivatives, providing access to previously challenging substitution patterns. Gold-silver bimetallic catalytic systems have demonstrated utility for regioselective synthesis of alkyne-substituted benzofurans through oxidation-reduction mechanisms coupled with carbophilic activation.

Properties

IUPAC Name |

ethyl 5-bromo-7-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXKRKZBJVCDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743261 | |

| Record name | Ethyl 5-bromo-7-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-94-2 | |

| Record name | Ethyl 5-bromo-7-hydroxy-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-7-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1. Enzyme Inhibition:

Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism in humans, which implies that this compound could play a significant role in pharmacological studies related to drug interactions and safety profiles .

2. Potential Therapeutic Applications:

The compound's ability to inhibit cytochrome P450 enzymes positions it as a candidate for further investigation in drug development, particularly in creating safer pharmaceuticals by minimizing adverse drug interactions. Additionally, its structural similarity to other bioactive compounds suggests potential applications in treating various diseases, including cancer and inflammatory conditions .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions. For instance, initial reactions may include the condensation of salicylaldehyde with ethyl bromoacetate under basic conditions to yield the desired benzofuran derivative .

Case Studies and Research Findings

Recent studies have explored the biological evaluation of compounds related to this compound:

Case Study: Inhibition of α-glucosidase

Research indicated that derivatives with bromine substitutions exhibited varying degrees of inhibitory activity against α-glucosidase, which is relevant for diabetes management . The introduction of specific substituents significantly influenced the efficacy of these compounds.

Case Study: Anticancer Activity

Benzofuran derivatives have been shown to possess anticancer properties against various human cancer cell lines, including breast and lung cancer cells . this compound's structural characteristics may contribute to similar bioactivities.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

- Bromine Substitution: Bromine at position 5 is a common feature in cytotoxic and antifungal derivatives. However, brominated compounds exhibit lower cytotoxicity compared to non-brominated precursors, suggesting bromine modulates toxicity while retaining bioactivity .

- Replacing it with a methoxy (e.g., compound 4) or a diethylaminoethoxy group (compound 5) alters activity profiles. Compound 5’s diethylaminoethoxy chain significantly boosts antifungal efficacy .

- Ester vs. Sulfinyl Groups : The ethyl ester at position 2 (in the target compound) contrasts with sulfinyl substituents (e.g., 3-ethylsulfinyl in ). Sulfinyl groups may enhance antifungal activity but reduce solubility .

Structural and Crystallographic Insights

- Hydrogen Bonding : The hydroxy group at position 7 facilitates intermolecular hydrogen bonds, influencing crystal packing and stability. Graph set analysis (Etter’s method) could further elucidate these interactions .

- Crystal Structure Tools : Programs like SHELXL and WinGX are critical for resolving anisotropic displacement ellipsoids and molecular geometry, aiding in structure-activity relationship (SAR) studies .

Pharmacological Implications

- Anticancer Activity : Brominated benzofurans show moderate cytotoxicity, with methoxy substitution (compound 4) reducing potency compared to hydroxy variants .

- Antifungal Activity: Aminoethoxy (compound 5) and sulfinyl () substituents enhance antifungal properties, likely due to improved membrane penetration or target binding .

Biological Activity

Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H11BrO4 and a molecular weight of 285.09 g/mol. Its structure features a benzofuran core with a bromine atom at the 5-position, a hydroxy group at the 7-position, and an ethyl ester at the carboxylic acid functional group located at the 2-position. This unique arrangement contributes to its biological activity.

Cytochrome P450 Inhibition

The primary biological activity of this compound is its role as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism in humans, and their inhibition can lead to significant drug-drug interactions and alterations in pharmacokinetics. The implications of this inhibition are critical for understanding the safety profiles of drugs that may be co-administered with this compound.

Structure-Activity Relationship (SAR)

Research has indicated that structural modifications can significantly influence the inhibitory potency of related compounds. For instance, compounds with similar structures but different substituents exhibit varying degrees of enzyme inhibition. A comparative analysis is presented in Table 1:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate | 0.96 | Contains a methyl group instead of a hydroxy group. |

| 5-Bromobenzofuran-2-carboxylic acid | 0.95 | Lacks the ethoxy substituent; more acidic nature. |

| 5-Bromo-6-methoxybenzofuran-2-carboxylic acid | 0.92 | Contains a methoxy group instead of a hydroxy group. |

| 7-Bromobenzofuran-2-carboxylic acid | 0.92 | Bromine at the 7-position alters reactivity profile. |

| Ethyl benzofuran-2-carboxylate | 0.86 | No halogen substitution; simpler structure. |

This table illustrates how this compound's unique substitutions influence its chemical behavior and biological activity.

Case Studies

Several studies have explored the pharmacological properties of this compound and its derivatives:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits CYP1A2 with an IC50 value indicative of its potency in modulating drug metabolism.

- Molecular Docking : Molecular docking studies have provided insights into how this compound interacts with the active sites of cytochrome P450 enzymes, revealing specific binding modes that correlate with its inhibitory effects .

- Comparative Potency : In comparison to other compounds in its class, this compound has been shown to exhibit superior inhibitory activity against certain P450 isoforms, suggesting potential therapeutic applications in managing drug interactions .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from 5-bromosalicylaldehyde , which provides the bromine substituent at the 5-position and the hydroxy group at the 7-position (relative to the benzofuran numbering). This compound undergoes a series of reactions to introduce the ethyl carboxylate group at position 2.

Esterification of 5-bromo-2-benzofurancarboxylic acid

A well-established method involves the esterification of 5-bromo-2-benzofurancarboxylic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction conditions typically include refluxing the acid in absolute ethanol with sulfuric acid for about 2 hours. After completion, the reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl ether to isolate the ethyl ester product.

$$

\text{5-bromo-2-benzofurancarboxylic acid} + \text{EtOH} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{Ethyl 5-bromo-2-benzofurancarboxylate}

$$

Typical Yield: 93%

Melting Point: 58-60 °C

NMR Data: $$ \delta $$ 1.34 (t, 3H), 4.35 (q, 2H), 7.39 (m, 3H), 7.71 (d, 1H) ppm.

Cyclization via Diethyl Chloromalonate

An alternative synthetic route involves the reaction of 5-bromosalicylaldehyde with diethyl chloromalonate in the presence of potassium carbonate in dry acetone. The phenoxide ion generated from 5-bromosalicylaldehyde attacks the carbonyl carbon of diethyl chloromalonate, leading to the formation of diethyl (4-bromo-2-formylphenoxy)malonate intermediate. Subsequent intramolecular cyclization under basic conditions (e.g., alcoholic KOH) yields the benzofuran-2-carboxylic acid skeleton. This acid can then be esterified to the ethyl ester.

Hydroxylation at Position 7

The hydroxy group at position 7 is generally introduced by starting from appropriately substituted salicylaldehyde derivatives, such as 5-bromosalicylaldehyde, which already contains the hydroxy group ortho to the aldehyde. This ensures that the hydroxy substituent is retained after cyclization to the benzofuran ring.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-bromosalicylaldehyde | Diethyl chloromalonate, K2CO3, dry acetone | Diethyl (4-bromo-2-formylphenoxy)malonate | - | Nucleophilic substitution |

| 2 | Above intermediate | 10% alcoholic KOH, reflux | 5-bromo-1-benzofuran-2-carboxylic acid | - | Intramolecular cyclization |

| 3 | 5-bromo-1-benzofuran-2-carboxylic acid | Ethanol, concentrated H2SO4, reflux 2 h | Ethyl 5-bromo-1-benzofuran-2-carboxylate | 93 | Acid-catalyzed esterification |

| 4 | Starting from 5-bromosalicylaldehyde | Retains hydroxy group at position 7 | This compound | - | Hydroxy group preserved from starting material |

Research Findings and Analytical Data

- The esterification step is highly efficient, yielding over 90% of the ethyl ester product with a clean melting point and characteristic NMR peaks confirming the structure.

- The cyclization via diethyl chloromalonate is a reliable method for constructing the benzofuran core with halogen substitution, facilitating further functionalization.

- The presence of electron-withdrawing groups such as bromine enhances the electrophilicity of intermediates, improving yields in cyclization steps.

- The hydroxy group at position 7 remains intact throughout the synthesis when starting from 5-bromosalicylaldehyde, ensuring the desired substitution pattern in the final product.

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate?

The synthesis typically involves bromination of a hydroxy-substituted benzofuran precursor followed by esterification. For example, regioselective bromination at the 5-position can be achieved using bromine in the presence of sodium carbonate and N-methyl pyrrolidine (NMP) as a catalyst . Subsequent esterification with ethyl bromoacetate introduces the carboxylate group at the 2-position. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. How is the structure of this compound characterized?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms molecular geometry and planarity. The carboxyl group at C2 and hydroxyl group at C7 influence minor deviations in bond angles .

- Spectroscopy : ¹H/¹³C NMR identifies aromatic protons and carbons, while IR confirms hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-TOF verifies the molecular ion peak (C₁₁H₉BrO₄⁺) .

Q. What spectroscopic techniques are employed to confirm the compound’s purity and functional groups?

- NMR : ¹H NMR detects deshielded protons near electronegative substituents (Br, OH), while ¹³C NMR assigns quaternary carbons at brominated and esterified positions .

- IR : Distinctive absorption bands for hydroxyl (broad ~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups confirm functionalization .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance bromination efficiency by stabilizing intermediates .

- Catalyst screening : Sodium carbonate improves regioselectivity during bromination, while Pd-based catalysts aid in Suzuki coupling for derivative synthesis .

- Flow chemistry : Continuous flow reactors reduce reaction times and improve scalability for esterification steps .

- Design of Experiments (DoE) : Multivariate analysis optimizes temperature, stoichiometry, and reaction time .

Q. What contradictions exist in crystallographic data, and how are they resolved?

Discrepancies in bond angles (e.g., C2–C3–O vs. expected values) may arise due to anisotropic displacement or crystal packing effects. These are resolved by:

- SHELXL refinement : Iterative adjustment of thermal parameters and hydrogen bonding constraints .

- Comparative analysis : Aligning data with structurally similar compounds (e.g., methyl 7-methoxybenzofuran-2-carboxylate) validates deviations .

- Hydrogen bonding analysis : Graph set notation (Etter’s rules) identifies robust O–H···O interactions that stabilize the crystal lattice .

Q. How does substituent positioning (Br at C5, OH at C7) influence reactivity and bioactivity?

- Electronic effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. The hydroxyl group enhances hydrogen-bonding capacity, affecting solubility and target binding .

- Structure-Activity Relationship (SAR) : Derivatives with halogen substitutions at C5 show enhanced antimicrobial activity compared to methoxy or nitro analogs .

- Computational modeling : DFT calculations predict nucleophilic attack sites based on Fukui indices .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

- Hydrogen bonding : O–H···O interactions between the hydroxyl and ester groups form cyclic dimers, stabilizing the crystal lattice. Graph set analysis classifies these as motifs .

- π-π stacking : Benzofuran rings align with interplanar distances of ~3.5 Å, contributing to thermal stability .

- ORTEP visualization : Anisotropic displacement ellipsoids highlight steric effects near bromine and ester groups .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.